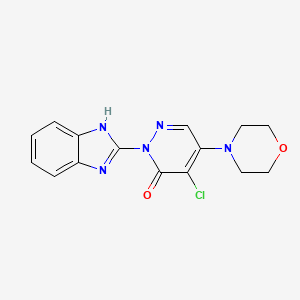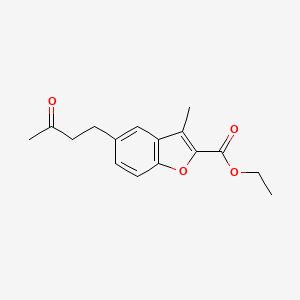
5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide
概要
説明
The compound “5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide” belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom connected to two oxygen atoms (double bond) and one nitrogen atom. The nitrogen is also connected to an organic group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring substituted with a sulfonamide group, a fluorophenyl group, and a methyl group .Chemical Reactions Analysis
Sulfonamides, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, substitution reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .科学的研究の応用
Compound X has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, compound X has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In addition to its potential therapeutic applications, compound X has also been studied for its use as a biochemical probe. This compound can be used to selectively target specific proteins and enzymes, making it a useful tool for studying their function and activity.
作用機序
The mechanism of action of compound X is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins. For example, compound X has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cells. In addition, compound X has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using compound X in laboratory experiments is its specificity. This compound can be used to selectively target specific proteins and enzymes, making it a useful tool for studying their function and activity. In addition, the synthesis of compound X has been optimized for high yield and purity, making it a suitable candidate for use in scientific research.
However, there are also some limitations to the use of compound X in laboratory experiments. For example, it may not be suitable for use in vivo due to its potential toxicity. In addition, the mechanism of action of compound X is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on compound X. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, further studies could be conducted to explore its potential as a treatment for inflammatory diseases such as arthritis.
In addition, further research could be conducted to better understand the mechanism of action of compound X. This could help to identify new targets for this compound, as well as potential applications in other areas of scientific research.
Conclusion
In conclusion, compound X is a promising candidate for use in scientific research due to its specificity and range of biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, further research could help to identify new applications for this compound. Overall, compound X represents an exciting area of research with potential applications in a range of fields.
Safety and Hazards
特性
IUPAC Name |
5-amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOSUXSOLPIXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215297 | |
| Record name | 5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
565174-24-5 | |
| Record name | 5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565174-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




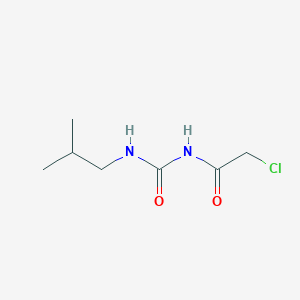
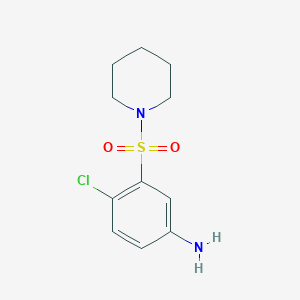
![Sodium 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-YL)propanoate](/img/structure/B3384563.png)
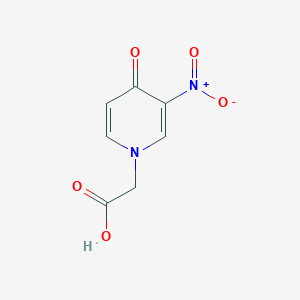


![3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile](/img/structure/B3384586.png)
![2-{[3-(Difluoromethoxy)phenyl]formamido}acetic acid](/img/structure/B3384605.png)
![N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide](/img/structure/B3384607.png)
![2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384609.png)
![3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B3384613.png)
